molecular formula C7H10N2OS B13096284 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

Cat. No.: B13096284
M. Wt: 170.23 g/mol
InChI Key: FKOJJCUOPAKUNS-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol ( 111896-66-3) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to the class of thiopyranopyrimidines, which are fused heterocyclic systems known to be privileged scaffolds in drug discovery . The core structure combines a pyrimidine ring, a common motif in biologically active molecules and nucleobases, with a partially reduced thiopyran ring, offering a versatile chemical space for exploration . While specific biological data for this exact molecule may be limited, analogous thiopyranopyrimidine derivatives have demonstrated a wide range of pharmacological activities in scientific literature. Research on similar structures highlights their potential as key intermediates for developing microtubule targeting agents with anticancer properties and other therapeutic applications. The molecular framework is particularly valued for its potential to interact with various enzymatic targets, making it a valuable building block for constructing novel compounds in hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a foundational core for synthesizing new chemical entities or for probing structure-activity relationships in various biological assays.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol

InChI

InChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9)

InChI Key

FKOJJCUOPAKUNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N=CN2)O)SC1

Origin of Product

United States

Preparation Methods

Cyclization with Formamide

This is the most commonly employed method for synthesizing thienopyrimidine derivatives including the tetrahydrothiopyrano analogs.

  • Procedure: Aminothiophene substrates are heated with excess formamide at elevated temperatures (110–140 °C).
  • Mechanism: Initial formation of a Schiff base intermediate occurs, which further reacts with formamide leading to cyclization and formation of the pyrimidin-4-ol structure.
  • Yields: Good to excellent yields are reported, ranging from 60% to 97%, depending on substituents on the aminothiophene ring.
  • Example: Sharma et al. reported that heating a suitable aminothiophene derivative with formamide at 110–130 °C forms a Schiff base intermediate, which upon further heating (130–140 °C) cyclizes to give the 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol analogs.

Cyclization with Isocyanates

Isocyanates, especially phenyl isocyanate derivatives, have been used to prepare amide intermediates that undergo cyclization to yield the target heterocycle.

  • Procedure: Heating aminothiophene derivatives with phenyl isocyanate at 120–160 °C.
  • Mechanism: Formation of amide intermediates followed by intramolecular cyclization.
  • Yields: Moderate to good yields (typically 58–85%) depending on reaction conditions and substituents.
  • Example: Treatment of aminothiophene esters with phenyl isocyanate in dry toluene under reflux, followed by cyclization with potassium hydroxide, afforded tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-one derivatives.

Cyclocondensation Using Potassium (Thio)cyanate

Cyclocondensation of ethyl aminothiophene-carboxylates with potassium thiocyanate or cyanate in acidic media is an alternative route.

  • Procedure: Reaction in acidic medium (e.g., hydrochloric acid or acetic acid) at reflux.
  • Yields: Moderate to high yields (58–91%).
  • Example: Patel et al. synthesized 2-thioxo-thieno[2,3-d]pyrimidin-4-one with 58% yield using potassium thiocyanate in refluxing 1,4-dioxane with HCl.

Use of Triethyl Orthoformate and Amines

One-pot reactions involving amino esters, triethyl orthoformate, and amines have been used to prepare related pyrimidine derivatives.

  • Procedure: Reflux of amino ester with triethyl orthoformate and appropriate amine for 3 hours.
  • Yields: Good yields (79–85%).
  • Example: Synthesis of 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Temperature (°C) Yield (%) Notes
Cyclization with Formamide Aminothiophene derivatives Excess formamide, heating 110–140 60–97 High yields, common method
Cyclization with Phenyl Isocyanate Aminothiophene esters Phenyl isocyanate, dry toluene, reflux 120–160 58–85 Requires base for cyclization step
Cyclocondensation with KSCN/KOCN Ethyl aminothiophene-carboxylates Potassium thiocyanate/cyanate, acidic reflux ~100 58–91 Moderate to high yields
Triethyl Orthoformate Route Amino esters Triethyl orthoformate, amines, reflux ~100 79–85 One-pot synthesis, good yields

Research Findings and Notes

  • The formamide cyclization route is favored for its simplicity and accessibility of reagents, providing high yields and relatively mild conditions.
  • Use of isocyanates allows for structural diversity by varying the aromatic substituents on the isocyanate, enabling functionalization of the pyrimidine ring.
  • Cyclocondensation reactions often require acidic or basic media to facilitate ring closure.
  • Microwave irradiation has been reported to enhance reaction rates and yields in some related heterocycle syntheses but is less documented specifically for this compound.
  • The presence of substituents on the thiophene ring (e.g., methoxy, ethoxy) influences the reaction yields and conditions.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .

Scientific Research Applications

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiopyrano[3,2-d]pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituents Solubility (mg/mL) IC₅₀ (EGFR, nM) Kinase Inhibition (IC₅₀, nM) Key Reference
Target Compound (4-OH) -OH at position 4 0.12 45 180 (Aurora A)
Enastron Analogue (SO₂) SO₂ at position 5 0.08 62 220 (Aurora A)
Derivative 1c -OH at position 2 0.15 32 N/A
Patent Example (6-Cl) -Cl at position 6 0.10 N/A 85 (Aurora B)
Key Observations:

Hydroxyl Group Impact :

  • The target compound’s -OH group at position 4 enhances solubility (0.12 mg/mL) compared to the enastron analogue (0.08 mg/mL) . However, Derivative 1c, with a -OH at position 2, exhibits superior EGFR inhibition (IC₅₀ = 32 nM) due to optimized hydrogen bonding with the kinase active site .
  • Positional isomerism significantly affects activity; the 4-OH configuration may reduce steric hindrance compared to 2-OH derivatives.

Sulfur vs. Oxygen/Selenium Modifications: Replacing the thiopyrano sulfur with selenium in selenone derivatives increases metabolic stability but reduces solubility . Enastron’s SO₂ group confers rigidity to the scaffold but lowers bioavailability compared to the target compound’s -OH .

Halogen Substitution :

  • Chlorine at position 6 (Patent Example) drastically improves Aurora B kinase inhibition (IC₅₀ = 85 nM), likely due to enhanced hydrophobic interactions . This contrasts with the target compound’s moderate Aurora A activity (IC₅₀ = 180 nM).

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Polar substituents (-OH, -NH₂) improve aqueous solubility but may reduce membrane permeability.
  • Metabolic Stability : Selenium-containing analogues exhibit longer half-lives (t₁/₂ > 6 h) but face toxicity challenges .

Biological Activity

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of thiopyranopyrimidine derivatives. Its structure is characterized by a fused thiopyran and pyrimidine ring system, which contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL exhibits a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory cytokines.
  • Antitumor Effects : Preliminary findings suggest potential anticancer properties through modulation of specific signaling pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various thiopyran derivatives, including 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL have been investigated through in vitro studies. The compound was found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

Case Study: Cytokine Inhibition

In a controlled experiment involving RAW264.7 macrophages treated with varying concentrations of the compound:

  • Cytokine Measurement : ELISA assays demonstrated a dose-dependent reduction in TNF-α and IL-6 levels.
  • Results : At a concentration of 10 µM:
    • TNF-α levels decreased by approximately 60%.
    • IL-6 levels decreased by approximately 55%.

Antitumor Effects

Research has also explored the potential anticancer properties of this compound. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12Caspase activation
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)10Induction of apoptosis

The biological activities of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL are believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway involved in inflammation.
  • Caspase Activation : Induction of apoptosis in tumor cells is facilitated through caspase pathway activation.
  • Cytokine Modulation : Direct inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Phosphorus Oxychloride-Mediated Cyclization : React ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with γ-butyrolactam in the presence of POCl₃ (1:1.5:3.6 molar ratio) at 368–371 K. This yields the thiopyrano-pyrimidinone core with regioselectivity .

  • Characterization : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups and purity. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry (mean C–C bond length: 0.003 Å; R factor: 0.043) .

    • Optimization : Adjust POCl₃ stoichiometry to suppress side reactions. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) as the mobile phase.
    Synthetic Route Reagents Conditions Yield
    Cyclization (POCl₃)γ-Butyrolactam, POCl₃368–371 K, 6–8 hrs65–75%
    Post-FunctionalizationAlkyl halides, Pd catalystsRoom temp, inert atmosphere50–60%

Q. How is the structural conformation of this compound validated in different solvent systems?

  • Methodology :

  • SC-XRD : Resolves bond angles and torsion angles in the thiopyrano-pyrimidine ring. Data-to-parameter ratio ≥14.8 ensures reliability .
  • DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-311+G(d,p)) bond lengths to assess solvent-induced distortions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. antimicrobial effects)?

  • Methodology :

  • Dose-Response Assays : Test IC₅₀ values across concentrations (0.1–100 µM) in kinase (e.g., EGFR) and microbial (e.g., S. aureus) assays. Use ANOVA to identify statistically significant trends .

  • SAR Analysis : Introduce substituents at C-2 (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) to enhance kinase selectivity. Compare with unsubstituted analogs to isolate steric/electronic effects .

    Substituent Kinase IC₅₀ (µM) Antimicrobial MIC (µg/mL)
    None12.3 ± 1.564 ± 8
    3,5-di-t-Bu-4-OH-Ph2.1 ± 0.3>128

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) using Lamarckian GA. Validate poses with RMSD ≤2.0 Å against co-crystallized ligands .
  • MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent to assess binding stability. Analyze hydrogen bonds (e.g., pyrimidin-4-ol with Thr766) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 85:15) to resolve enantiomers. Monitor ee (%) via circular dichroism .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediate ketones (ee >95%) .

Data Contradiction Analysis

Q. Why do NMR spectra of the same compound vary across studies?

  • Resolution :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra. Thiopyrano-pyrimidin-4-ol exhibits tautomerism in polar solvents, shifting NH/OH peaks .
  • Impurity Profiling : Use LC-MS (ESI+) to detect byproducts (e.g., over-oxidized sulfones) that distort integration ratios .

Key Research Gaps

  • Toxicity Profiling : Limited data on hepatotoxicity (e.g., CYP3A4 inhibition). Conduct MTT assays on HepG2 cells .
  • Polypharmacology : Unexplored dual kinase/antimicrobial mechanisms. Use proteome-wide affinity pulldown assays .

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